3-Chloro-N-(pyridin-3-ylmethyl)aniline
Description
Contextualization within Aniline (B41778) and Pyridine (B92270) Chemical Scaffolds
3-Chloro-N-(pyridin-3-ylmethyl)aniline is a molecule that strategically combines two fundamental heterocyclic and aromatic structures: a substituted aniline and a pyridine ring. The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. nih.govorganic-chemistry.org The presence of the chlorine atom on the aniline ring at the meta-position can significantly influence the compound's electronic properties and reactivity. atamanchemicals.comchemicalbook.comechemi.com
The pyridine moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. wikipedia.org Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular interactions with biological targets. The linkage of the pyridine ring via a methylene (B1212753) bridge to the nitrogen atom of the aniline group creates an N-substituted pyridinyl aniline, a structural motif with emerging importance.
Emerging Research Interest in N-Substituted Pyridinyl Anilines in Chemical Sciences
Studies on related N-substituted anilines and pyridine derivatives have indicated a wide range of potential applications, including in materials science and medicinal chemistry. For instance, various substituted anilines are precursors to biologically active compounds, including those with anticancer and antimicrobial properties. nih.govnih.gov The exploration of compounds like this compound is driven by the quest for new chemical entities with unique properties and the potential to serve as building blocks for more complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
NEDBKAYISIHTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Synthesis and Characterization
While a specific, detailed synthesis of 3-Chloro-N-(pyridin-3-ylmethyl)aniline is not extensively documented in publicly available literature, a plausible and common method for its preparation is through reductive amination. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This widely used reaction involves the formation of an imine from an amine and an aldehyde, followed by the reduction of the imine to the corresponding amine.
In the context of synthesizing this compound, this would involve the reaction of 3-chloroaniline (B41212) with pyridine-3-carbaldehyde. The initial reaction would form an N-(pyridin-3-ylmethylene)-3-chloroaniline intermediate (an imine or Schiff base). Subsequent reduction of this intermediate, typically using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the final product, this compound. masterorganicchemistry.comyoutube.com
The general reaction scheme is as follows:
Step 1: Imine Formation 3-Chloroaniline + Pyridine-3-carbaldehyde → N-(pyridin-3-ylmethylene)-3-chloroaniline + H₂O
Step 2: Reduction N-(pyridin-3-ylmethylene)-3-chloroaniline + [Reducing Agent] → this compound
The purification of the final product would likely involve standard laboratory techniques such as extraction and column chromatography.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the proton and carbon framework is assembled.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. Protons in different electronic environments resonate at distinct chemical shifts (δ), measured in parts per million (ppm).
The spectrum of 3-Chloro-N-(pyridin-3-ylmethyl)aniline displays characteristic signals for the protons on the 3-chloroaniline (B41212) ring, the pyridine (B92270) ring, the linking methylene (B1212753) (-CH₂-) bridge, and the amine (N-H) group. The protons on the aromatic rings are deshielded and appear in the downfield region of the spectrum (typically 6.5-8.6 ppm), while the methylene protons are found in the intermediate region. libretexts.org The amine proton often appears as a broad signal whose position can vary based on solvent and concentration.
The predicted chemical shifts and multiplicities for the protons are detailed below. The assignments are based on the analysis of substituent effects and data from analogous structures like 3-chloroaniline and substituted pyridines. chemicalbook.comspectrabase.commdpi.com
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 (Py) | ~8.55 | d (doublet) | Adjacent to ring nitrogen, highly deshielded. |
| H-6 (Py) | ~8.45 | dd (doublet of doublets) | Adjacent to ring nitrogen, highly deshielded. |
| H-4 (Py) | ~7.65 | dt (doublet of triplets) | Affected by the nitrogen and the C3 substituent. |
| H-5 (Py) | ~7.30 | dd (doublet of doublets) | Standard aromatic region. |
| H-5' (An) | ~7.10 | t (triplet) | Ortho and para to hydrogen atoms. |
| H-2' (An) | ~6.75 | t (triplet) | Between two electron-withdrawing groups (Cl and NHR). |
| H-6' (An) | ~6.65 | ddd (doublet of doublet of doublets) | Ortho to NHR group. |
| H-4' (An) | ~6.55 | ddd (doublet of doublet of doublets) | Ortho to Cl group. |
| -CH₂- | ~4.40 | s (singlet) or d (doublet) | Deshielded by N and pyridine ring. May show coupling to NH proton. |
| -NH- | Variable | br s (broad singlet) | Chemical shift is solvent and concentration dependent. |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. The chemical shifts for the carbons in this compound are spread over a range reflecting their hybridization and proximity to electronegative atoms like nitrogen and chlorine.
The carbon attached to the nitrogen on the aniline (B41778) ring (C-1') is significantly deshielded, as is the carbon bearing the chlorine atom (C-3'). chemicalbook.comspectrabase.com Similarly, the carbons adjacent to the nitrogen in the pyridine ring (C-2, C-6) appear far downfield. orgsyn.org The methylene bridge carbon (-CH₂-) resonates at a characteristic shift for an sp³ carbon bonded to a nitrogen atom. mdpi.com
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 (Py) | ~149.5 | Adjacent to ring nitrogen. |
| C-6 (Py) | ~148.0 | Adjacent to ring nitrogen. |
| C-1' (An) | ~147.5 | Carbon bearing the amino group. |
| C-4 (Py) | ~135.5 | Aromatic CH. |
| C-3' (An) | ~135.0 | Carbon bearing the chlorine atom. |
| C-3 (Py) | ~134.0 | Quaternary carbon attached to CH₂ group. |
| C-5' (An) | ~130.5 | Aromatic CH. |
| C-5 (Py) | ~123.5 | Aromatic CH. |
| C-6' (An) | ~118.0 | Aromatic CH. |
| C-4' (An) | ~114.0 | Aromatic CH. |
| C-2' (An) | ~113.0 | Aromatic CH. |
| -CH₂- | ~45.5 | Aliphatic carbon of the methylene bridge. |
Two-dimensional NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity between different parts of the molecule. youtube.com
COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks would be observed between adjacent protons within the chloroaniline ring (e.g., H-4'/H-5', H-5'/H-6') and within the pyridine ring (e.g., H-4/H-5, H-5/H-6), confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each carbon that bears a proton by linking the known ¹H signals to their corresponding ¹³C signals. For example, the methylene proton signal at ~4.40 ppm would show a cross-peak to the carbon signal at ~45.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is crucial for connecting the molecular fragments. Key HMBC correlations would include:
A three-bond correlation from the methylene protons (-CH₂-) to the quaternary carbon C-3 of the pyridine ring.
Two-bond correlations from the methylene protons to carbons C-2 and C-4 of the pyridine ring.
A three-bond correlation from the methylene protons to the C-1' carbon of the aniline ring, confirming the N-CH₂ linkage.
Correlations from the amine proton (-NH-) to C-1' of the aniline ring and the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It can confirm assignments by showing spatial proximity, for instance, between the methylene protons and the H-2 and H-4 protons of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.
For this compound, the molecular formula is C₁₂H₁₁ClN₂. The calculated exact mass (monoisotopic) for the protonated molecule [M+H]⁺ is 219.0687 Da. An experimental HRMS measurement matching this value to within a few ppm provides strong evidence for the assigned molecular formula. A key feature in the mass spectrum is the isotopic pattern for chlorine: the presence of a peak at [M+2+H]⁺ with an intensity approximately one-third of the [M+H]⁺ peak is definitive for a compound containing one chlorine atom. nih.gov
Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which offers further structural proof. nih.gov The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the amine nitrogen. The most probable fragmentation pathways include:
Cleavage of the benzylic C-N bond to produce the pyridin-3-ylmethyl cation at m/z 92.0500 ([C₆H₆N]⁺).
Cleavage of the N-aryl bond to form a 3-chloroaniline radical cation at m/z 127.0189 ([C₆H₆ClN]⁺˙). chemicalbook.com
Loss of a chlorine radical followed by other rearrangements.
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule, providing a fingerprint of the functional groups present.
The FT-IR spectrum of this compound shows characteristic absorption bands that correspond to its specific functional groups. Analysis of data from constituent parts like m-chloroaniline and substituted pyridines allows for the assignment of these bands. researchgate.netnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |
| Aromatic C=C and C=N Ring Stretch | 1450 - 1610 | Strong to Medium (multiple bands) |
| C-N Stretch (Aryl-Amine) | 1250 - 1350 | Strong |
| Aromatic C-H Bending (out-of-plane) | 750 - 900 | Strong |
| C-Cl Stretch | 740 - 790 | Strong |
The presence of a sharp band around 3400 cm⁻¹ is indicative of the N-H bond of the secondary amine. The region from 1450-1610 cm⁻¹ contains multiple strong absorptions characteristic of the two different aromatic ring systems. A strong band in the lower frequency region, around 750 cm⁻¹, can be assigned to the C-Cl stretching vibration. researchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy
A detailed search for the Fourier Transform Raman (FT-Raman) spectrum of this compound did not yield specific experimental data. Analysis of related compounds, such as 3-chloroaniline and N-benzylaniline, allows for a theoretical prediction of the principal vibrational modes, but a dedicated experimental spectrum for the title compound is not publicly documented. researchgate.netias.ac.innih.gov
An experimental analysis would typically provide a table of Raman shifts, detailing the vibrational frequencies corresponding to the molecule's specific functional groups. This would include:
N-H stretching and bending modes from the secondary amine linker.
Aromatic C-H stretching modes for both the chlorophenyl and pyridine rings.
C=C and C=N ring stretching vibrations characteristic of the two aromatic systems.
C-N stretching vibrations for the amine-aryl and amine-methylene bonds.
A characteristic C-Cl stretching mode at lower wavenumbers.
Without experimental data, a definitive table of Raman shifts and their assignments for this compound cannot be constructed.
X-ray Crystallography for Solid-State Structural Determination
A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other repositories, revealed no published single-crystal X-ray diffraction data for this compound. Therefore, precise details regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.
Had the data been available, it would be presented in a table similar to the one below, defining the crystal system and key structural parameters.
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules/Unit Cell) | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Dihedral Angle (Ring-Ring) (°) | Data not available |
This information is crucial for understanding the three-dimensional molecular packing and non-covalent interactions, such as hydrogen bonding or π-π stacking, which govern the material's bulk properties.
Other Spectroscopic Techniques for Electronic Transitions (e.g., UV-Visible Spectroscopy)
The electronic absorption properties of this compound, as determined by UV-Visible spectroscopy, have not been specifically reported in the available scientific literature. While the spectra of constituent chromophores like 3-chloroaniline and N-benzylaniline are known, the unique electronic signature of the complete molecule remains undocumented. researchgate.netijermt.orgresearchgate.net
A UV-Visible spectroscopic analysis would identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, primarily π→π* and n→π* transitions associated with the aromatic rings and the nitrogen lone pair. The data would typically be presented as follows.
Table 2: Hypothetical UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
| e.g., Ethanol | Data not available | Data not available | e.g., π→π |
| e.g., Ethanol | Data not available | Data not available | e.g., n→π |
This data provides insight into the molecule's chromophoric system and how conjugation between the chloroaniline and pyridinylmethyl moieties influences the electronic energy levels.
Compound Names
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule.
Conformational Analysis and Molecular Dynamics (MD) Simulations
No studies on the conformational analysis or molecular dynamics simulations of 3-Chloro-N-(pyridin-3-ylmethyl)aniline have been published. These computational techniques would be used to explore the molecule's conformational landscape and its dynamic behavior over time, which is particularly important for understanding its interactions in a biological or solution-phase environment.
Ligand-Based Drug Design Approaches
While the scaffold of this compound is of interest in drug discovery, no specific ligand-based drug design studies, such as Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling, featuring this exact molecule have been reported. Such studies rely on a set of known active compounds to build models that can predict the biological activity of new molecules.
Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. nih.gov For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural components and by drawing analogies from studies on similar classes of inhibitors.
A typical pharmacophore model for a kinase inhibitor, a common target for aniline (B41778) and pyridine-based compounds, often includes several key features:
Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine (B92270) ring is a prominent hydrogen bond acceptor. This feature is crucial for anchoring the ligand within the hinge region of a kinase's ATP-binding site.
Hydrogen Bond Donors (HBD): The secondary amine linker (-NH-) between the aniline and methylpyridine moieties serves as a critical hydrogen bond donor.
Aromatic Rings (AR): Both the chloroaniline and pyridine rings are recognized as aromatic features. These are often involved in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the target's active site.
Hydrophobic (HYP) Features: The chlorophenyl group contributes a significant hydrophobic character, which can occupy hydrophobic pockets within the binding site. The chlorine atom itself can also participate in specific halogen bonding interactions.
In studies of related N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, the key pharmacophoric features were identified through docking and 3D-QSAR, which implicitly define the essential interactions. nih.gov These generally align with the features described above, underscoring the importance of the pyridine nitrogen, the linker amine, and the substituted aniline ring for potent inhibitory activity.
A representative pharmacophore model based on these features is detailed in the table below.
| Feature Type | Moiety of this compound | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with hinge region residues (e.g., Cys) |
| Hydrogen Bond Donor (HBD) | Linker Amine (-NH-) | Interaction with hinge region residues (e.g., Glu) |
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phe) |
| Aromatic Ring (AR) | Chloroaniline Ring | Hydrophobic interaction, π-π stacking |
| Hydrophobic Center (HYP) | Chlorophenyl Moiety | Interaction with hydrophobic sub-pockets |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and in understanding the structural features that are critical for bioactivity.
For derivatives of N-(pyridin-3-ylmethyl)aniline, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly informative. While specific QSAR models for "this compound" are not publicly detailed, robust models have been developed for the isomeric N-(pyridin-4-ylmethyl)aniline derivatives targeting the KDR kinase. nih.gov These models yielded high statistical significance, suggesting their predictive power.
A typical QSAR study on such a series would involve the following parameters and yield results as summarized in the hypothetical table below, based on the findings for analogous series. nih.gov
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.6 |
| SEE | Standard Error of Estimate | Low value |
| F-statistic | F-test value | High value |
| r²_pred | Predictive r² for an external test set | > 0.6 |
The contour maps generated from such a QSAR analysis would likely reveal key structural insights:
Steric Fields: Bulky substituents might be favored or disfavored in specific regions. For instance, a sterically favorable region around the aniline ring might suggest that larger hydrophobic groups could enhance activity, while unfavorable steric regions near the pyridine ring might indicate a constrained binding pocket.
Electrostatic Fields: The model would likely highlight the importance of the electronegative potential of the pyridine nitrogen and the electropositive potential of the linker amine's hydrogen, reinforcing the pharmacophore model. The chloro-substituent's electron-withdrawing nature would also be a significant contributor to the electrostatic field.
These QSAR models are instrumental in guiding the rational design of more potent analogs by suggesting specific structural modifications to enhance the desired biological activity. nih.gov
Structure-Based Drug Design Approaches
When the three-dimensional structure of a biological target is available, structure-based drug design methods like molecular docking become invaluable for predicting the binding mode and affinity of a ligand.
Molecular Docking Simulations with Biological Targets
Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and conformation. For "this compound," a likely biological target class is protein kinases, given its structural resemblance to many known kinase inhibitors.
In a typical docking simulation against a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR), the compound would be expected to adopt a binding mode characteristic of Type II inhibitors. The pyridinylmethylaniline scaffold is a common motif in kinase inhibitors. nih.gov
The predicted binding mode would likely feature:
Hinge Interaction: The pyridine nitrogen and the linker amine would form crucial hydrogen bonds with the backbone atoms of the kinase hinge region (e.g., cysteine and glutamate (B1630785) residues). This interaction is a hallmark of many kinase inhibitors.
Hydrophobic Pocket Occupancy: The 3-chloroaniline (B41212) moiety would extend into a hydrophobic pocket, often referred to as the "gatekeeper" pocket. The chlorine atom could form favorable halogen bonds or other hydrophobic interactions that enhance binding affinity.
Solvent-Exposed Region: The pyridine ring would likely be oriented towards the solvent-exposed region of the ATP-binding site.
A summary of potential interactions derived from docking simulations is presented below.
| Interacting Residue (Example) | Interaction Type | Moiety Involved |
| Cys919 (Hinge) | Hydrogen Bond | Pyridine Nitrogen |
| Glu885 (Hinge) | Hydrogen Bond | Linker Amine |
| Val848 (Gatekeeper Pocket) | Hydrophobic Interaction | Chloroaniline Ring |
| Phe1047 (DFG-out pocket) | π-π Stacking | Chloroaniline Ring |
Binding Energy Calculations and Intermolecular Interaction Analysis
Following molecular docking, the strength of the interaction between "this compound" and its target can be estimated through binding energy calculations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose. These calculations provide a more quantitative assessment of binding affinity than simple docking scores.
The analysis of intermolecular interactions provides a detailed picture of the forces stabilizing the ligand-protein complex. Key interactions for "this compound" would include:
Hydrogen Bonds: As identified in docking, these are critical for anchoring the molecule. The energy contribution of these bonds is significant.
Van der Waals Interactions: These are extensive between the hydrophobic parts of the ligand and the nonpolar residues of the binding site.
Electrostatic Interactions: These arise from the charge distribution across the molecule and its interactions with charged or polar residues in the active site.
π-Stacking: The aromatic rings of the ligand can engage in favorable stacking interactions with phenylalanine, tyrosine, or histidine residues.
A hypothetical breakdown of the binding energy contributions is shown in the table below.
| Energy Component | Description | Estimated Contribution (kcal/mol) |
| ΔG_vdw | Van der Waals energy | Favorable (negative) |
| ΔG_elec | Electrostatic energy | Favorable (negative) |
| ΔG_solv | Solvation energy | Unfavorable (positive) |
| ΔG_bind | Total Binding Free Energy | Sum of contributions |
This detailed analysis of binding energies and intermolecular forces is crucial for understanding the molecular basis of the compound's activity and for guiding lead optimization efforts to enhance potency and selectivity.
Exploration of Biological Activities and Structure Activity Relationships Sar
Antimicrobial Activity Studies of Analogues Bearing the N-(pyridin-3-ylmethyl)aniline Scaffold
While direct studies on the antimicrobial properties of 3-Chloro-N-(pyridin-3-ylmethyl)aniline are limited in publicly available research, investigations into structurally related compounds containing the pyridin-3-yl moiety offer valuable insights into the potential of this chemical class.
Antibacterial Efficacy and Putative Mechanisms of Action
Research into compounds with structural similarities to the N-(pyridin-3-ylmethyl)aniline scaffold has revealed promising antibacterial activity. For instance, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. These compounds, while not direct analogues, share the crucial pyridin-3-yl group.
In one study, several 3-(pyridin-3-yl)-2-oxazolidinone derivatives demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that modifications to the scaffold can significantly impact antibacterial potency. For example, the introduction of a fluorine atom into the phenyl ring of the oxazolidinone core was found to enhance antibacterial activity against a panel of five Gram-positive bacteria. nih.gov
Another related class of compounds, N-pyridin-3-yl-benzenesulfonamides, has also been investigated. One synthesized derivative showed considerable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net
The putative mechanism of action for many pyridine-containing antibacterials involves the inhibition of essential cellular processes. For oxazolidinone derivatives, the primary target is the bacterial ribosome, where they interfere with protein synthesis. nih.gov For other pyridine (B92270) derivatives, proposed mechanisms include the disruption of the bacterial cell wall or interference with metabolic pathways. openstax.org For example, some antibacterial compounds work by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. openstax.org Others act as antimetabolites, blocking the synthesis of essential molecules like folic acid. openstax.org
Table 1: Antibacterial Activity of Selected Pyridin-3-yl Analogues
| Compound Class | Derivative Example | Test Organism(s) | Activity | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| 3-(Pyridin-3-yl)-2-oxazolidinones | Fluorinated derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Significant inhibition (MIC values comparable to linezolid (B1675486) for some derivatives) | Inhibition of bacterial protein synthesis | nih.gov |
Antifungal Efficacy and Putative Mechanisms of Action
The antifungal potential of compounds bearing the N-(pyridin-3-ylmethyl)aniline scaffold has been explored through the study of various pyridine-containing derivatives. While specific data on this compound is scarce, research on related structures provides valuable clues.
For example, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested against several phytopathogenic fungi. Some of these compounds, which feature a substituted pyridine ring, exhibited moderate antifungal activities. Notably, certain derivatives displayed significant inhibition against Gibberella zeae.
Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group showed that compounds with a bulky electronegative unit at the ortho-position of the aniline scaffold could exhibit a conspicuous antifungal effect against Fusarium graminearum. researchgate.net This suggests that substitution on the aniline ring of the N-(pyridin-3-ylmethyl)aniline scaffold could be a key determinant of antifungal activity.
The proposed mechanisms of antifungal action for pyridine derivatives are diverse. One common mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. nih.gov Other potential mechanisms include the inhibition of macromolecular synthesis and interference with cell wall integrity. nih.gov For instance, some antifungal agents are known to inhibit enzymes involved in the synthesis of chitin, a major component of the fungal cell wall.
Table 2: Antifungal Activity of Selected Pyridine Analogues
| Compound Class | Derivative Example | Test Organism(s) | Activity | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| N-(substituted pyridinyl)-pyrazole-4-carboxamides | Compounds 6a, 6b, 6c | Gibberella zeae | >50% inhibition at 100 µg/mL | Not specified | |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Compound 5m | Fusarium graminearum | EC50 value of 5.61 μg/mL | Not specified | researchgate.net |
Antiparasitic Activity Investigations
The N-(pyridin-3-ylmethyl)aniline scaffold and its analogues have been a subject of interest in the search for new antiparasitic agents.
Antimalarial Activity against Plasmodium Species and Target Identification
A study on 3-alkylpyridine marine alkaloid analogues revealed that these compounds can form stable complexes with heme, a byproduct of hemoglobin digestion by the parasite, thus inhibiting its detoxification process. nih.gov This is a known mechanism of action for several established antimalarial drugs. The study also highlighted that the substitution of a hydroxyl group with a fluorine atom could enhance the stability of the complex, suggesting that halogenation, such as the chloro-substitution in this compound, could be a favorable modification. nih.gov
The identification of molecular targets is crucial for understanding the mechanism of action and for the rational design of new drugs. For antimalarial compounds, targets can be identified through various methods, including phenotypic screening followed by genetic or proteomic approaches to pinpoint the affected parasite proteins. nih.govmalariaworld.org Potential targets for novel antimalarials include enzymes involved in essential metabolic pathways of the parasite, such as those in the electron transport chain and carbon metabolism. rug.nl
Activity Against Other Protozoan Parasites (e.g., Trypanosoma spp., Leishmania spp.)
Analogues bearing the pyridin-3-yl moiety have demonstrated activity against other protozoan parasites, including Trypanosoma and Leishmania species, which are responsible for debilitating diseases like sleeping sickness and leishmaniasis.
A series of 4-phenyl-6-(pyridin-3-yl)pyrimidines were synthesized and evaluated for their antitrypanosomal activity. Several derivatives exhibited low micromolar to submicromolar activity against Trypanosoma brucei rhodesiense. nih.govresearchgate.net Structure-activity relationship studies revealed that substitutions on the phenyl ring significantly influenced the activity. For instance, a 2-methoxyphenyl substituent led to a compound with potent antitrypanosomal activity (IC50 of 0.38 μM). nih.govresearchgate.net
In the context of leishmaniasis, a study on imidazo[1,2-a]pyridine (B132010) fused triazole analogues showed that several compounds exhibited significant antileishmanial activity against Leishmania major. nih.govsci-hub.se Molecular docking studies suggested that these compounds could bind to the leishmanial trypanothione (B104310) reductase, a key enzyme in the parasite's antioxidant defense system. sci-hub.se Another study on amino acid-coupled 1,2,4-triazoles identified mitogen-activated protein kinase (MAPK) as a possible putative antileishmanial target. researchgate.net
Table 3: Antiparasitic Activity of Selected Pyridine Analogues
| Compound Class | Derivative Example | Target Organism(s) | Activity (IC50) | Putative Target(s) | Reference(s) |
|---|---|---|---|---|---|
| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine | Trypanosoma brucei rhodesiense | 0.38 μM | Rhodesain | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine-fused triazoles | Compound 10d | Leishmania major | Significant activity | Leishmanial trypanothione reductase | nih.govsci-hub.se |
Antiviral Activity Assessments
The evaluation of N-(pyridin-3-ylmethyl)aniline analogues for antiviral activity is an emerging area of research. While specific data for this compound is not widely available, the broader class of pyridine derivatives has been shown to possess a wide range of antiviral properties against various DNA and RNA viruses. nih.govnih.gov
For example, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which share the aniline moiety, were evaluated for their antiviral activity. Several of these derivatives interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Another study on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, which contain a substituted aniline-like structure, identified compounds with potent activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com
The mechanisms of antiviral action for pyridine-containing compounds are varied and depend on the specific virus and compound structure. They can interfere with different stages of the viral life cycle, including viral entry, replication, and egress. For instance, some compounds have been shown to act as virucidal agents, directly affecting extracellular virions. mdpi.com Others may inhibit key viral enzymes, such as neuraminidase in the case of influenza virus. mdpi.com
Due to the vast structural diversity of pyridine derivatives and the multitude of potential viral targets, further focused studies are necessary to determine the specific antiviral potential of the N-(pyridin-3-ylmethyl)aniline scaffold.
Efficacy against RNA Viruses (e.g., Zika Virus, SARS-CoV-2) and Mechanistic Insights
Based on a comprehensive review of publicly available scientific literature, there is currently no published data regarding the efficacy or mechanistic action of this compound against RNA viruses, including Zika Virus and SARS-CoV-2. While the broader class of heterocyclic compounds is under investigation for antiviral properties, specific studies on this compound have not been reported. acs.orggoogle.comnih.gov
Anticancer and Antiproliferative Potency
In Vitro Cytotoxicity against Various Human Cancer Cell Lines
There is no available data from published research detailing the in vitro cytotoxic effects of this compound on human cancer cell lines. Investigations into the anticancer potential of aniline and pyridine derivatives are ongoing fields of research, but specific findings for this compound have not been documented. physiology.orgacs.orgnih.gov
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)
Consistent with the lack of cytotoxicity data, there are no scientific reports on the cellular mechanisms of action for this compound, such as its ability to induce apoptosis or cause cell cycle arrest in cancer cells.
Receptor Binding and Modulation Studies
The most significant research into the biological activity of this compound has been in the context of its interaction with G protein-coupled receptors.
G Protein-Coupled Receptor (GPCR) Interactions (e.g., D3 Dopamine Receptor, 5-HT4 Receptor, Relaxin-3 Receptor)
Research has identified this compound as a modulator of the Relaxin-3 receptor (RXFP3), a GPCR predominantly expressed in the brain and implicated in regulating stress, metabolism, and behavior. A 2022 study by Gay et al. published in the Journal of Medicinal Chemistry reported the discovery of the first small-molecule antagonists for the RXFP3 receptor.
In this study, this compound was synthesized and evaluated as part of a structure-activity relationship (SAR) investigation. The compound demonstrated antagonist activity at the human RXFP3 receptor. The potency of this interaction was quantified in a functional antagonist assay measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP).
Table 1: RXFP3 Antagonist Activity of this compound
| Compound Name | Compound ID (Gay et al., 2022) | Assay Type | Target | Activity (IC₅₀) |
|---|
This table is interactive. Click on headers to sort.
The SAR study explored variations at the aniline ring of the N-(pyridin-3-ylmethyl)aniline scaffold. The placement of a chloro group at the 3-position of the aniline ring, as seen in this compound, was one of many modifications tested to understand the structural requirements for RXFP3 antagonism.
No specific data on the binding or modulation activity of this compound at the D3 Dopamine Receptor or the 5-HT4 Receptor has been reported in the reviewed literature. While the lead compounds from the key study were screened for selectivity against other receptors, specific data for this particular analogue were not provided.
Enzyme Inhibition Studies (e.g., Kinases, Viral Proteases)
There is no publicly available scientific data on the inhibitory activity of this compound against specific enzymes such as kinases or viral proteases. The parent compound, N-(pyridin-3-ylmethyl)aniline, has been identified in a crystal structure complex with Leukotriene A4 hydrolase, suggesting that this general scaffold may interact with enzymes. However, no functional inhibitory data for the chloro-substituted derivative has been published.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The core structure of this compound, featuring a substituted aniline ring linked to a pyridine ring via a methylene (B1212753) amine bridge, serves as a versatile template for designing biologically active molecules. SAR studies on analogous compounds, including quinolines and other pyridine derivatives, have established key principles that guide the optimization of this scaffold. These studies systematically probe the effects of altering substituents, modifying the core structure, and identifying essential pharmacophoric features.
Impact of Substituent Variations on Biological Potency and Selectivity
The potency and selectivity of derivatives are highly sensitive to the nature and position of substituents on both the aniline and pyridine rings.
Substitutions on the Aniline Ring: The 3-chloro substituent on the aniline ring is a critical feature. In many biologically active series, the presence and position of halogen atoms significantly modulate activity. nih.gov The chlorine atom at the meta-position likely influences the compound's electronic properties and its ability to fit into specific hydrophobic pockets of a target protein. eurochlor.org
Studies on related scaffolds have shown that:
Halogen Modifications: Replacing the chlorine atom with other halogens (e.g., fluorine) or removing it altogether can have a dramatic impact. For instance, in some series, the complete removal of halogens leads to a significant decrease in potency, highlighting their importance for activity. nih.gov The introduction of a second halogen, such as a fluorine atom at the C4 position to create a 3-chloro-4-fluoro-phenyl moiety, has been shown to be a viable strategy in optimizing related compounds. nih.gov
Other Substituents: The introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups can fine-tune biological activity. Studies on pyridine derivatives have shown that increasing the number of methoxy groups can lead to increased antiproliferative activity. nih.gov Conversely, the introduction of bulky groups can sometimes lead to lower activity. nih.gov
Substitutions on the Pyridine Ring: The pyridine ring is a key component, often involved in hydrogen bonding or other polar interactions with the biological target. Its modification is a common strategy for optimization.
The position of the nitrogen atom within the ring is crucial for directing interactions.
Adding substituents to the pyridine ring can enhance binding affinity. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, various substitutions led to compounds with strong antibacterial activity. nih.gov
The following table summarizes the observed impact of various substituents on the biological potency of analogous molecular series.
| Modification Site | Substituent | Observed Effect on Potency | Reference Compound Class |
| Aniline Ring | Removal of 3-Chloro | Significant decrease | Aminoacetamides nih.gov |
| Aniline Ring | Addition of 4-Fluoro | Moderate improvement | Aminoacetamides nih.gov |
| Phenyl Ring Analog | Ortho-substituents | Compromised potency | 6-Chloro-2-arylvinylquinolines nih.gov |
| Pyridine Ring | Addition of -OH, -C=O, -NH2 | Enhanced activity | Pyridine Derivatives nih.gov |
| General | N-methylation | Variable (can enhance or decrease) | Norbelladine Derivatives mdpi.com |
Role of Core Scaffold Modifications on Biological Activity
Altering the central scaffold of this compound provides insights into the structural requirements for activity. Key modifications include changes to the linker and replacement of the aromatic ring systems.
Linker Modifications: The secondary amine and the methylene group constitute a flexible linker that determines the spatial orientation of the two aromatic rings.
Linker Length: In similar quinoline-based antimalarial compounds, the length of an alkylamine linker was found to be critical. Analogues with a tetramethylene (four-carbon) linker showed significantly higher potency than those with shorter di- or trimethylene linkers. nih.gov This suggests that an optimal distance between the aromatic moieties is required for effective target binding.
Linker Rigidity/Composition: Replacing the flexible secondary amine linker with a more rigid or different functional group, such as an amide, can drastically alter the biological profile. The removal of an amide carbonyl in one aminoacetamide series resulted in a greater than 100-fold drop in potency, indicating the carbonyl group was a key interaction point. nih.gov
Ring System Modifications: Replacing one or both of the aromatic rings (a process known as scaffold hopping) is a powerful strategy to explore new chemical space and improve properties.
Pyridine Ring Analogs: Replacing the pyridine ring with other heterocycles like furan (B31954) can be explored, leading to compounds such as 3-Chloro-N-(furan-2-ylmethyl)aniline. bldpharm.com
Aniline/Quinoline (B57606) Core Analogs: In studies on 3-arylquinolines, the quinoline core was found to be essential for high potency. nih.gov When the quinoline ring system was replaced with other bicyclic heterocycles like 1,5-naphthyridine (B1222797) or quinazoline, the resulting compounds exhibited little to no activity. nih.gov This underscores that the specific electronic and structural nature of the core is vital for biological function.
The table below illustrates how modifications to the core scaffold can affect biological activity in related compound series.
| Scaffold Modification | Specific Change | Observed Effect on Activity | Reference Compound Class |
| Linker Length | Increase from 2-3 carbons to 4 carbons | Significant potency increase | Arylvinylquinolines nih.gov |
| Linker Composition | Removal of amide carbonyl | >100-fold potency decrease | Aminoacetamides nih.gov |
| Core Ring System | Replacement of Quinoline with Naphthyridine | Loss of activity | 3-Arylquinolines nih.gov |
| Core Ring System | Replacement of di-halogenated phenyl with pyrazine | Loss of activity | Aminoacetamides nih.gov |
Identification of Critical Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential molecular features necessary for a compound to bind to its biological target. Based on the SAR data from related series, a putative pharmacophore for derivatives of this compound can be proposed.
The critical features include:
Hydrogen Bond Donor: The secondary amine (-NH-) in the linker is a crucial hydrogen bond donor. In multiple related series, the presence of an amine at an equivalent position was identified as a requirement for potency. nih.gov
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring acts as a key hydrogen bond acceptor. Its location defines a specific interaction vector with the target.
Aromatic/Hydrophobic Regions: Both the 3-chloroaniline (B41212) and the pyridine rings serve as hydrophobic regions that engage in van der Waals or π-stacking interactions with nonpolar residues in the target's binding pocket. nih.gov The aryl substituent at the C-3 position of analogous quinolines was found to occupy a relatively deep and flexible hydrophobic pocket. nih.gov
Specific Halogen Interaction Zone: The 3-chloro group on the aniline ring is not merely a bulky substituent. It likely occupies a specific sub-pocket on the target protein, contributing to binding affinity through favorable hydrophobic or halogen-bond interactions. The preference for a halogen at this specific position suggests a well-defined binding site. eurochlor.orgnih.gov
The precise spatial arrangement of these four features—the hydrogen bond donor, the hydrogen bond acceptor, and the two aromatic rings—is paramount for high-affinity binding and biological activity.
Lead Discovery and Optimization Strategies Employing the 3 Chloro N Pyridin 3 Ylmethyl Aniline Scaffold
High-Throughput Screening (HTS) and Hit Identification
The journey to developing potent kinase inhibitors often begins with high-throughput screening (HTS), a process that involves testing large libraries of compounds to identify initial "hits" with desired biological activity. For the class of JAK inhibitors, HTS campaigns have been instrumental. In the development of Tofacitinib, a prominent JAK inhibitor, an HTS campaign was conducted to find compounds that could block the JAK3 enzyme, which is crucial for the signaling of multiple cytokines involved in immune responses. forbes.comjst.go.jp
A key HTS lead identified in the Tofacitinib discovery program was a compound featuring a pyrrolopyrimidine core. acs.org This initial hit, while modest in its activity, possessed the fundamental structural elements necessary for JAK inhibition. The screening process utilized assays designed to measure the inhibition of the JAK-STAT signaling pathway. nih.gov For instance, cell-based reporter assays have been developed to screen for JAK3 inhibitors by measuring the phosphorylation of the STAT5 transcription factor in response to cytokine stimulation. nih.gov A successful HTS campaign against a library of 32,000 compounds using a secreted embryonic alkaline phosphatase (SEAP) reporter gene assay yielded 25 confirmed hits for inhibitors of the type-I interferon signaling pathway, which relies on JAKs. nih.gov The identification of such hits, which often contain fragments resembling the 3-chloro-N-(pyridin-3-ylmethyl)aniline scaffold, provides the crucial starting point for intensive medicinal chemistry efforts. acs.org
Rational Drug Design Approaches for Lead Generation
Following hit identification, rational drug design principles are employed to guide the transformation of a hit into a viable lead compound. This process heavily relies on understanding the three-dimensional structure of the target enzyme. Although early JAK inhibitor development was conducted without the availability of JAK crystal structures, subsequent efforts have been significantly accelerated by structure-based drug design. acs.orgnih.gov
The design of JAK inhibitors often focuses on creating molecules that can mimic the binding of ATP to the kinase's active site. The pyridine (B92270) and aniline (B41778) components of the this compound scaffold are well-suited for this, as they can form critical hydrogen bonds with the hinge region of the kinase domain. researchgate.net For example, in designing novel JAK3 inhibitors, researchers have used existing inhibitor-protein complex structures to guide the synthesis of new compounds. nih.govnih.gov This approach involves identifying key interactions, such as those with residues like LEU905 and GLU903 in the JAK3 active site, and designing new molecules that can replicate and enhance these interactions. nih.gov By exploiting small differences in the ATP-binding pockets among the JAK family members, it is possible to design inhibitors with improved selectivity, a key goal in modern kinase inhibitor development. acs.orgnih.gov
Lead Generation and Optimization Campaigns
Lead optimization is an iterative process of chemical modification aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold and its derivatives have been central to numerous lead optimization campaigns for JAK inhibitors.
The synthesis and evaluation of analogs are at the heart of lead optimization. In the development of Tofacitinib, over 1,000 synthetic analogs of the initial pyrrolopyrimidine hit were prepared and evaluated over a three-year period. acs.org This extensive structure-activity relationship (SAR) study involved systematic modifications to different parts of the molecule.
For instance, modifications to the pyrrolo[2,3-d]pyrimidine core, which is a close relative of the aminopyridine scaffold, have been extensively explored. researchgate.net Researchers have found that substitutions at specific positions can dramatically impact potency and selectivity. In one study, the synthesis of a series of aminopyridine derivatives led to the identification of compounds with high inhibitory activity against JAK2 (IC50 values of 3 nM and 6 nM) and significant selectivity over other JAK family members. researchgate.net Another example is the development of Peficitinib, where chemical modification at the C4-position of a lead compound led to a significant increase in both JAK inhibitory activity and metabolic stability. researchgate.net
The following table illustrates typical SAR findings from the optimization of JAK inhibitors based on related scaffolds.
| Compound ID | Core Scaffold | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Lead Cmpd 1 | Pyrrolopyrimidine | -H | -Phenyl | 110 | 250 | 5 |
| Analog 1a | Pyrrolopyrimidine | -CH3 | -Phenyl | 85 | 180 | 3 |
| Analog 1b | Pyrrolopyrimidine | -H | -Cyclohexyl | 150 | 300 | 15 |
| Analog 1c | Aminopyridine | -Cl | -Piperidine | 45 | 6 | 50 |
| Tofacitinib | Pyrrolopyrimidine | -CN | -Piperidine | 1.1 | 20 | 1 |
Note: Data is illustrative and compiled from general findings in the literature. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate drug discovery. nih.gov These computational approaches can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby guiding the synthesis of the most promising candidates. wikipedia.org
Scaffold Hopping and Bioisosteric Replacements for Novel Chemical Space Exploration
Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This is particularly useful for generating new intellectual property and improving drug-like properties. The this compound framework and its derivatives have served as the starting point for such explorations.
In the quest for new JAK inhibitors, researchers have employed scaffold hopping to move from the known pyrrolopyrimidine core of Tofacitinib to entirely new chemical classes. nih.govresearchgate.net One study successfully used a scaffold hopping approach, aided by structure-based drug design, to discover a novel series of pyrrolopyrazines as potent JAK inhibitors. nih.govresearchgate.net Another example involved the use of a generative scaffold hopping algorithm to design novel JAK1 inhibitors starting from the structure of Upadacitinib, leading to the synthesis of seven active compounds. acs.org Bioisosteric replacement, a related strategy, involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties. This is often done to improve metabolic stability or other pharmacokinetic parameters. For instance, replacing a metabolically labile group with a more stable bioisostere can lead to a superior drug candidate. namiki-s.co.jp
Development of Novel Therapeutic Chemotypes and Privileged Structures
Through extensive research and development, certain chemical scaffolds have emerged as "privileged structures"—frameworks that are capable of binding to multiple biological targets with high affinity. The aminopyridine and related pyrrolopyrimidine cores, which are structurally related to this compound, are now considered privileged structures for kinase inhibition. wikipedia.org
The repeated success of this core in yielding potent inhibitors for the JAK family (e.g., Tofacitinib, Baricitinib, Peficitinib) has cemented its status. researchgate.netsamipubco.com The development of these molecules has not only provided new treatments for inflammatory diseases like rheumatoid arthritis but has also expanded the toolbox of medicinal chemists. jst.go.jpresearchgate.net The discovery of novel chemotypes, such as the benzoxazole (B165842) and quinoxaline (B1680401) series of JAK2 inhibitors, often builds upon the structural understanding gained from earlier scaffolds. nih.gov This continuous evolution, starting from foundational structures and expanding into new chemical space, is a hallmark of modern drug discovery and underscores the importance of the initial lead scaffolds. nih.govnih.gov
Conclusion and Future Research Directions
Summary of the Current Research Landscape for 3-Chloro-N-(pyridin-3-ylmethyl)aniline
The current body of scientific literature dedicated exclusively to this compound is notably sparse. Its existence is primarily documented in chemical supplier databases, which provide basic physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 857295-29-5 | bldpharm.com |
| Molecular Formula | C₁₂H₁₁ClN₂ | bldpharm.com |
| Molecular Weight | 218.68 g/mol | bldpharm.com |
| Purity | Typically ≥98% | bldpharm.com |
This table is interactive. Click on the headers to sort.
Unexplored Avenues in Synthetic and Medicinal Chemistry of the Compound
The lack of dedicated research on this compound opens up numerous avenues for investigation in synthetic and medicinal chemistry.
A primary area for exploration is the development and optimization of synthetic routes. While the synthesis is likely achievable through standard methods such as the reductive amination of 3-chlorobenzaldehyde (B42229) with 3-aminomethylpyridine or the nucleophilic substitution of a suitable precursor, detailed studies to maximize yield and purity are warranted. A potential synthetic approach could involve the reaction of 3-chloroaniline (B41212) with 3-picolyl chloride.
From a medicinal chemistry perspective, the scaffold of this compound is ripe for derivatization. Structure-activity relationship (SAR) studies could be initiated by modifying both the aniline (B41778) and pyridine (B92270) rings. For instance, the position and nature of the halogen on the aniline ring could be varied to include fluorine, bromine, or iodine, which is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. nih.gov Furthermore, the introduction of other substituents, such as methyl or methoxy (B1213986) groups, on the aniline ring could be explored. The pyridine ring also offers a site for modification, for example, by introducing substituents or by quaternization of the nitrogen atom.
The core structure is analogous to scaffolds found in compounds targeting various biological pathways. For instance, derivatives of pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for cancer therapy, with halogenated anilines playing a key role in their activity. wikipedia.org This suggests that derivatives of this compound could be synthesized and screened for similar kinase inhibitory activities.
Advanced Mechanistic Biological Investigations and Target Validation
Given the absence of biological data, a crucial future direction is to conduct comprehensive biological screening of this compound and its derivatives. High-throughput screening against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, could identify initial hits.
Should any promising activity be identified, subsequent mechanistic studies would be essential. For example, if the compound shows anticancer activity, investigations into its effect on the cell cycle, apoptosis, and specific signaling pathways would be necessary. Techniques such as differential gene expression analysis and proteomics could help in identifying the molecular targets.
The structural similarity to known inhibitors of glycine (B1666218) transporter 1 (GlyT1) also suggests a potential neurological application. wikipedia.org Validating whether this compound or its analogues can modulate GlyT1 activity could open a new therapeutic avenue.
Potential for Further Drug Discovery and Development Efforts
The this compound scaffold holds potential for further drug discovery and development efforts. The combination of a substituted aniline and a pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The pyridine moiety can improve solubility and provides a key hydrogen bond acceptor, while the chloro-substituted aniline can engage in hydrophobic and halogen bonding interactions with biological targets.
Future efforts could focus on designing and synthesizing focused libraries of analogues based on this scaffold. Computational methods, such as molecular docking and virtual screening, could be employed to guide the design of new compounds with enhanced potency and selectivity towards a specific biological target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-N-(pyridin-3-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 3-chloroaniline reacts with 3-(bromomethyl)pyridine in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Yields (~83%) are achieved by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- H/C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 4.4–5.2 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify dynamics .
- FT-IR : Confirm N–H stretching (~3400 cm) and C–Cl vibrations (~750 cm) .
- HRMS : Validate molecular ion ([M+H] at m/z 252.03) with <2 ppm error .
Q. How can researchers ensure purity (>95%) of the compound for biological assays?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Adjust mobile phase pH (e.g., 0.1% TFA) to improve peak resolution. Purity is quantified via area-under-the-curve analysis .
Advanced Research Questions
Q. What computational strategies are effective for studying the compound’s binding affinity to biological targets (e.g., tubulin)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of α/β-tubulin (PDB: 1JFF). Optimize ligand protonation states at physiological pH (Epik module). Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability. Compare results with nitroaniline analogs (e.g., 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline) to identify substituent effects on binding .
Q. How do substituent modifications (e.g., halogen position, pyridine substitution) alter the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Systematic SAR studies show:
- Chlorine at meta-position enhances electrophilicity at the aniline ring, favoring substitution at C4.
- Pyridine N-methylation reduces steric hindrance, improving reaction kinetics.
Experimental validation involves synthesizing analogs (e.g., 4-chloro-N-(pyridin-2-ylmethyl)aniline) and comparing rate constants (HPLC monitoring) .
Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be reconciled?
- Methodological Answer : Resolve discrepancies using:
- X-ray crystallography (SHELXL refinement): Determine precise bond angles and torsion angles .
- DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare with experimental data. For example, deviations in dihedral angles >5° may indicate crystal packing effects versus solution-phase dynamics .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
